molecular formula C6H6N2O2 B1529387 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole CAS No. 1323314-31-3

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Cat. No.: B1529387
CAS No.: 1323314-31-3
M. Wt: 138.12 g/mol
InChI Key: HJBKIDCQPTWJOH-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes. The structure of this compound includes an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, with an isocyanate group attached to the methyl group at the third position.

Preparation Methods

The synthesis of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1,2-oxazole with phosgene to introduce the isocyanate group. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isocyanate group.

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ethanol, aniline, and thiophenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants due to its reactivity with various nucleophiles.

Comparison with Similar Compounds

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole can be compared with other isocyanate compounds such as 3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate and 1,6-diisocyanatohexane. These compounds share similar reactivity due to the presence of the isocyanate group but differ in their structural frameworks, which can influence their physical properties and reactivity.

    3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate: This compound has a cyclohexyl ring, which provides greater rigidity and can affect the mechanical properties of the resulting polymers.

    1,6-diisocyanatohexane: This linear aliphatic isocyanate is commonly used in the production of flexible polyurethanes and coatings.

The uniqueness of this compound lies in its oxazole ring structure, which can impart specific electronic and steric effects, influencing its reactivity and the properties of the materials derived from it.

Properties

IUPAC Name

3-(isocyanatomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBKIDCQPTWJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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